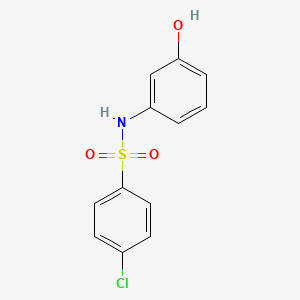

4-氯-N-(3-羟基苯基)苯磺酰胺

描述

Synthesis Analysis

The synthesis of derivatives similar to 4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide involves multi-step chemical reactions, with structural confirmation achieved through techniques such as 1H NMR, 13C NMR, and HRMS spectra. These compounds demonstrate significant biological activities, indicating their potential as lead compounds for developing novel agents (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds, including analysis through X-ray diffraction, reveals details about their crystal and molecular configurations. Such studies help in understanding the equilibrium between tautomeric forms and provide insight into their acid-base equilibrium constants (Kovalchukova et al., 2013).

Chemical Reactions and Properties

Research into the chemical reactivity and properties of these compounds, including their interactions with biological targets such as carbonic anhydrase inhibitors, showcases their potential in therapeutic applications. Their interactions, selectivity, and inhibitory actions towards different isoenzymes are critical for understanding their mechanism of action (Gul et al., 2016).

Physical Properties Analysis

The physical properties, including thermodynamic characteristics and solubility, play a significant role in the drug development process. These properties are crucial for the formulation and delivery of pharmaceutical compounds (Jiang et al., 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are fundamental for designing compounds with desired biological activities. Studies focusing on the synthesis and characterization of related compounds provide a foundation for understanding these properties and their implications for drug design (Rozentsveig et al., 2011).

科学研究应用

合成和生物活性

4-氯-N-(3-羟基苯基)苯磺酰胺及其衍生物因其在药物化学中的潜力而被广泛探索,特别是在设计和合成具有显着生物活性的化合物方面。一项研究重点关注 4-[3-(4-羟基苯基)-5-芳基-4,5-二氢吡唑-1-基]苯磺酰胺的合成,展示了有效的细胞毒性和碳酸酐酶抑制效应,强调了一种先导化合物,用于新型抗癌剂开发,因为它具有高的肿瘤选择性和效力选择性表达值 (Gul 等人,2016)。另一项采用微波辅助合成的研究揭示了磺酰胺衍生物对碳酸酐酶 I 和 II 同工酶表现出显着的细胞毒活性和抑制效应,确定了先导化合物以供进一步研究 (Gul 等人,2017)。

抗肿瘤和抗转移活性

4-氯-N-(3-羟基苯基)苯磺酰胺的衍生物显示出有希望的抗肿瘤和抗转移活性。一项值得注意的研究合成了一系列脲基取代的苯磺酰胺,揭示出对碳酸酐酶 IX 和 XII 具有出色抑制能力的化合物,这两者都与肿瘤生长相关。一种特定化合物显着抑制了乳腺癌模型中的转移形成,强调了这些衍生物在癌症治疗中的治疗潜力 (Pacchiano 等人,2011)。

化学传感应用

该化合物及其相关衍生物也已用于化学传感应用,其中一项研究开发了一种比色和荧光探针,用于选择性和灵敏地检测水溶液中的 Sn2+ 离子。这项工作突出了该化合物在环境监测和生物成像中的潜力,展示了其在药物应用之外的多功能性 (Ravichandiran 等人,2020)。

抗真菌活性

对含有 4-氯-N-(3-羟基苯基)苯磺酰胺结构的新型氮杂环丁-2-酮的研究显示出对黑曲霉和黄曲霉的有效抗真菌活性。这些发现为抗真菌剂的开发开辟了新途径,突出了该化合物在解决真菌感染中的潜力 (Gupta & Halve,2015)。

作用机制

There is a study that describes the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect . All the designed derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (as MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A . Three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM that revealed their remarkable selectivity for CA IX over CA II .

安全和危害

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

属性

IUPAC Name |

4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c13-9-4-6-12(7-5-9)18(16,17)14-10-2-1-3-11(15)8-10/h1-8,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAGGLQFGWNAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350541 | |

| Record name | 4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14738-05-7 | |

| Record name | 4-Chloro-N-(3-hydroxyphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14738-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-N-(3-HYDROXYPHENYL)BENZENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5524679.png)

![2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5524699.png)

![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)

![9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)

![methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate](/img/structure/B5524719.png)

![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)

![N-[1-(4-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5524734.png)

![3-[(4-hydroxy-2-methylpyrimidin-5-yl)carbonyl]-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5524735.png)

![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5524748.png)

![2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5524765.png)

![2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B5524773.png)